molecular formula C8H3Cl3N2 B1310484 2,4,6-Trichloroquinazoline CAS No. 20028-68-6

2,4,6-Trichloroquinazoline

Cat. No. B1310484
CAS RN: 20028-68-6
M. Wt: 233.5 g/mol
InChI Key: VUPOGEZMJNDSHI-UHFFFAOYSA-N
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Description

2,4,6-Trichloroquinazoline is a chemical compound with the molecular formula C8H3Cl3N2 . It has a molecular weight of 233.48 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,4,6-Trichloroquinazoline is 1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H . The structure contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2,4,6-Trichloroquinazoline is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The predicted density of the compound is 1.600±0.06 g/cm3 .

Scientific Research Applications

Antitumor Agents

2,4,6-Trichloroquinazoline and its derivatives have been studied for their potential as antitumor agents . A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines (Eca-109, A549, PC-3, and MGC-803) . The most promising compound, 28g, displayed significant antiproliferative activity, inhibited cell migration and colony formation, induced cellular apoptosis, and caused cell cycle arrest at the S phase .

Antiviral Activity

Quinazoline, the parent compound of 2,4,6-Trichloroquinazoline, has been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antiviral activities .

Antibacterial Activity

Quinazoline derivatives have also been studied for their antibacterial activities . This suggests that 2,4,6-Trichloroquinazoline could potentially be used in the development of new antibacterial agents.

Anti-inflammatory Activity

Quinazoline derivatives have shown anti-inflammatory activities . Therefore, 2,4,6-Trichloroquinazoline could potentially be used in the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinazoline derivatives have demonstrated antimalarial activities . This suggests that 2,4,6-Trichloroquinazoline could potentially be used in the development of new antimalarial drugs.

Treatment of Hypertension

Quinazoline-based drugs have been approved for the treatment of hypertension . This suggests that 2,4,6-Trichloroquinazoline could potentially be used in the development of new drugs for the treatment of hypertension.

Safety and Hazards

2,4,6-Trichloroquinazoline is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2,4,6-Trichloroquinazoline are not mentioned in the search results, research on related compounds suggests potential areas of interest. For example, studies on 2,4,6-trisubstituted quinazoline derivatives have shown promising antitumor activity , suggesting that 2,4,6-Trichloroquinazoline and its derivatives could be further explored for potential therapeutic applications.

properties

IUPAC Name

2,4,6-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOGEZMJNDSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439640
Record name 2,4,6-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloroquinazoline

CAS RN

20028-68-6
Record name 2,4,6-Trichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20028-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloroquinazoline
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